molecular formula C10H9BrO3 B8749556 2-Allyloxy-5-bromobenzoic acid CAS No. 62176-23-2

2-Allyloxy-5-bromobenzoic acid

Cat. No.: B8749556
CAS No.: 62176-23-2
M. Wt: 257.08 g/mol
InChI Key: BUHHBVKYPJOWMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Allyloxy-5-bromobenzoic acid is a useful research compound. Its molecular formula is C10H9BrO3 and its molecular weight is 257.08 g/mol. The purity is usually 95%.
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Properties

CAS No.

62176-23-2

Molecular Formula

C10H9BrO3

Molecular Weight

257.08 g/mol

IUPAC Name

5-bromo-2-prop-2-enoxybenzoic acid

InChI

InChI=1S/C10H9BrO3/c1-2-5-14-9-4-3-7(11)6-8(9)10(12)13/h2-4,6H,1,5H2,(H,12,13)

InChI Key

BUHHBVKYPJOWMU-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=C(C=C(C=C1)Br)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 5-bromo-salicylaldehyde (20.1 g, 100 mM) in DMF (50 ml) was treated with potassium carbonate (20.7 g, 150 mM) and allyl bromide (12.7 g, 10.5 mM). The reaction was stirred at ambient temperature for 18 hours. The reaction was partitioned between ethyl acetate/water. The organic phase was washed with water four times, dried (MgSO4) and evaporated at reduced pressure to give 2-allyloxy-5-bromobenzoic acid as a pale yellow oil (10.0 g, 41 %).
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Synthesis routes and methods II

Procedure details

The reaction of methyl 5-bromo-2-hydroxyl-benzoate and allyl bromide in 2-butanone in the presence of potassium carbonate was performed as described in Example 2 to give 2-Allyloxy-5-bromo-benzoic acid as white powder. 1H-NMR (400 MHz, d6-DMSO): 12.98 (s, —CO2H); 7.73 (m, larom. H); 7.62 (m, 1 arom. H); 7.07 (m, 1 arom. H); 5.99 (m, —CH═CH2); 5.47, 5.25 (2 d-like, CH═CH2); 4.62 (d-like, CH2—CH═CH2). 13C-NMR (100 MHz, d6-DMSO): 165.99 (C═O); 156.10; 135.10; 133.00; 132.65; 123.86; 117.15; 116.12; 111.34; 68.84.
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